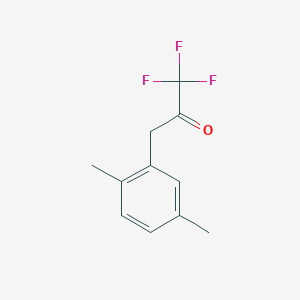
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanone backbone, with a 2,5-dimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol: The reduced form of the compound with an alcohol group.
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropanoic acid: The oxidized form with a carboxylic acid group.
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropane: The fully reduced form without the ketone group.
Uniqueness
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is unique due to the presence of both the trifluoromethyl group and the 2,5-dimethylphenyl substituent. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
生物活性
3-(2,5-Dimethylphenyl)-1,1,1-trifluoropropan-2-one is a member of the trifluoropropanone family, recognized for its unique chemical structure and potential biological applications. This compound is characterized by the presence of a trifluoromethyl group and a dimethyl-substituted phenyl moiety, which significantly influence its biological activity and interaction with various molecular targets.
Chemical Structure
The molecular formula of this compound is C12H13F3O. The structure features:
- A trifluoromethyl group that enhances lipophilicity.
- A 2,5-dimethylphenyl group that may affect solubility and biological interactions.
Synthesis
The synthesis typically involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is conducted under anhydrous conditions to yield the desired ketone efficiently.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances its lipophilicity, allowing better penetration through biological membranes. Additionally, the carbonyl group can form hydrogen bonds with enzymes or receptors, influencing binding affinity and specificity.
Enzymatic Inhibition
Studies have shown that this compound can act as an inhibitor in various enzymatic pathways. Its interactions with enzymes are critical for understanding its pharmacological potential. For example:
- Inhibition of Cytochrome P450 Enzymes : Preliminary findings suggest that it may inhibit certain cytochrome P450 enzymes involved in drug metabolism.
Antimicrobial Activity
There are indications that this compound may exhibit antimicrobial properties. Research is ongoing to explore its efficacy against specific pathogens.
Case Studies
Several studies have investigated the biological activity of similar compounds within the trifluoropropanone family. For instance:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | 3-(2-Fluorophenyl)-1,1,1-trifluoropropan-2-one | Enzymatic Inhibition | Demonstrated significant inhibition of enzyme activity in vitro. |
| Study 2 | 3-(3-Methylphenyl)-1,1,1-trifluoropropan-2-one | Antimicrobial | Showed promising results against Gram-positive bacteria. |
| Study 3 | 3-(4-Chlorophenyl)-1,1,1-trifluoropropan-2-one | Cytotoxicity | Induced apoptosis in cancer cell lines at low concentrations. |
Comparative Analysis
When compared to structurally similar compounds, this compound displays unique characteristics that influence its biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanone | Bromine instead of fluorine | Different electronic properties affecting reactivity |
| 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone | Single fluorine on phenyl | Less steric hindrance compared to difluorinated analogs |
| This compound | Methyl groups on phenyl | Alters solubility and potential biological activity |
属性
分子式 |
C11H11F3O |
|---|---|
分子量 |
216.20 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C11H11F3O/c1-7-3-4-8(2)9(5-7)6-10(15)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI 键 |
COOGVCOHBRKFPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















